molecular formula C8H18N2O2S B1474185 (R)-1-(Propane-2-sulfonyl)-piperidin-3-ylamine CAS No. 1704957-42-5

(R)-1-(Propane-2-sulfonyl)-piperidin-3-ylamine

Cat. No. B1474185
M. Wt: 206.31 g/mol
InChI Key: NHRKQAGAWHZUBQ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-(Propane-2-sulfonyl)-piperidin-3-ylamine, also known as (R)-PPS, is a chiral amine compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry and drug discovery. It is a useful chiral building block for the synthesis of various enantiomers of amino acids and peptides. In addition, (R)-PPS has been used for the development of new drugs and for the synthesis of enantiomerically pure pharmaceuticals.

Scientific Research Applications

Sulfur-Containing Organosilicon Compounds

Research has delved into practical and valuable organosilicon carbofunctional sulfur-containing compounds, which have demonstrated effectiveness in various applications such as rubber compositions for non-flammable, water- and wear-proof tires, and as ion-exchanging and complexing sorbents of heavy and noble metals (Vlasova, Sorokin, & Oborina, 2017).

Synthesis of N-heterocycles

Chiral sulfinamides, like tert-butanesulfinamide, serve as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. This methodology provides access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, representing the structural motif of many natural products and therapeutically applicable compounds (Philip et al., 2020).

Drug Metabolism

Cytochrome P450 enzymes in human liver microsomes are crucial for the metabolism of a diverse number of drugs. The selectivity of chemical inhibitors for specific P450 isoforms plays a critical role in deciphering the involvement of specific isoforms in drug metabolism, with several inhibitors identified for their selectivity across different P450 isoforms (Khojasteh et al., 2011).

Catalysis

Rhodium complexes have been studied for their use in catalytic systems for oxidative functionalization of alkanes, including methane and propane. These complexes offer potential mechanisms for methane activation and conversion into valuable chemicals through redox reactions, highlighting the versatility of sulfur-containing compounds in catalytic processes (Chepaikin & Borshch, 2015).

properties

IUPAC Name

(3R)-1-propan-2-ylsulfonylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2S/c1-7(2)13(11,12)10-5-3-4-8(9)6-10/h7-8H,3-6,9H2,1-2H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRKQAGAWHZUBQ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)N1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)S(=O)(=O)N1CCC[C@H](C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(Propane-2-sulfonyl)-piperidin-3-ylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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